Cas no 21499-23-0 (1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)-)

1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)- structure
21499-23-0 structure
Product name:1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)-
CAS No:21499-23-0
MF:C16H14O5
MW:286.279365062714
CID:261411
PubChem ID:146694

1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)- Chemical and Physical Properties

Names and Identifiers

    • 1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)-
    • (+)-PHYLLODULCIN
    • PHYLLODULCIN(SH)(PLEASE CALL)
    • (+)-Praeruptorin
    • (3R)-3-(3-Hydroxy-4-methoxyphenyl)-8-hydroxyisochroman-1-one
    • (R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one
    • (R)-8-Hydroxy-3-(3-hydroxy-4-methoxy-phenyl)-isochroman-1-on
    • (R)-8-hydroxy-3-(3-hydroxy-4-methoxy-phenyl)-isochroman-1-one
    • (S)-phyllodulcin
    • 3R-phyllodulcin
    • PHYLLODUCIN
    • phyllodulcin
    • R-(+)-Phyllodulcin
    • (3R)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one
    • Q5961163
    • MLS002473176
    • CS-0037528
    • CHEBI:8179
    • AC1L3TQE
    • DTXSID10944103
    • 9DDW04R41V
    • UNII-9DDW04R41V
    • SCHEMBL92727
    • (R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one
    • 21499-23-0
    • 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (R)-
    • SMR001397268
    • HMS2198K14
    • Ambap21499-23-0
    • (3R)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one
    • SureCN92727
    • d-Phyllodulcin
    • W11009
    • (3R)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one
    • NCGC00247489-01
    • (3R)-8-hydroxy-3-(3-hydroxy-4-methoxy-phenyl)isochroman-1-one
    • (3R)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3, 4-dihydroisochromen-1-one
    • CHEMBL303483
    • BS-41744
    • phyllodulcin, (R)-isomer
    • PBILBHLAPJTJOT-CQSZACIVSA-N
    • MDL: MFCD00210357
    • Inchi: InChI=1S/C16H14O5/c1-20-13-6-5-9(7-12(13)18)14-8-10-3-2-4-11(17)15(10)16(19)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m1/s1
    • InChI Key: PBILBHLAPJTJOT-CQSZACIVSA-N
    • SMILES: COC1=C(C=C(C=C1)[C@H]2CC3=C(C(=CC=C3)O)C(=O)O2)O

Computed Properties

  • Exact Mass: 286.08400
  • Monoisotopic Mass: 286.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 76
  • XLogP3: 3.1

Experimental Properties

  • Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
  • Density: 1.37g/cm3
  • Boiling Point: 540.6ºC at 760 mmHg
  • Flash Point: 206.2ºC
  • Refractive Index: 1.637
  • PSA: 75.99000
  • LogP: 2.56060

1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)- Security Information

1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)- Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChromaDex Standards
ASB-00016196-010-10mg
PHYLLODULCIN
21499-23-0 %
10mg
$264.00 2023-10-25
A2B Chem LLC
AF30027-1g
(R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one
21499-23-0
1g
$7218.00 2024-04-20
1PlusChem
1P00BDL7-10mg
(3R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one
21499-23-0 95%
10mg
$678.00 2025-03-29
eNovation Chemicals LLC
Y1250471-50mg
(+)-PHYLLODULCIN
21499-23-0 95%
50mg
$2625 2025-02-27
eNovation Chemicals LLC
Y1250471-100mg
(+)-PHYLLODULCIN
21499-23-0 95%
100mg
$1795 2023-05-17
eNovation Chemicals LLC
Y1250471-250mg
(+)-PHYLLODULCIN
21499-23-0 95%
250mg
$2975 2023-05-17
ChromaDex Standards
ASB-00016196-005-5mg
PHYLLODULCIN
21499-23-0 %
5mg
$120.00 2023-10-25
eNovation Chemicals LLC
Y1250471-100mg
(+)-PHYLLODULCIN
21499-23-0 95%
100mg
$3935 2025-02-22
eNovation Chemicals LLC
Y1250471-100mg
(+)-PHYLLODULCIN
21499-23-0 95%
100mg
$3935 2025-02-22
1PlusChem
1P00BDL7-5mg
(3R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one
21499-23-0 95%
5mg
$518.00 2025-03-29

1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)- Related Literature

Additional information on 1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)-

Research Brief on 1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)- (CAS: 21499-23-0): Recent Advances and Applications

The compound 1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)- (CAS: 21499-23-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and pharmacological relevance.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of bioactive molecules. Its chiral (3R) configuration and hydroxyl-methoxy substitution pattern contribute to its selective interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of novel anti-inflammatory agents, showing promising COX-2 selectivity in vitro.

Advanced analytical techniques, including X-ray crystallography and NMR spectroscopy, have been employed to characterize the compound's three-dimensional structure and electronic properties. These structural insights have facilitated computational docking studies, revealing potential binding modes with various enzyme targets. Particularly noteworthy is its interaction with the NF-κB signaling pathway, as reported in a recent Nature Communications article.

Pharmacokinetic studies of 21499-23-0 derivatives have shown improved metabolic stability compared to earlier analogs. The compound's logP value (2.1) and polar surface area (76 Ų) suggest favorable drug-like properties, making it a valuable scaffold for medicinal chemistry optimization. Current research focuses on modifying the benzopyran core to enhance target specificity while maintaining the crucial 8-hydroxy and 3-hydroxy-4-methoxyphenyl pharmacophores.

Emerging applications extend beyond traditional small-molecule drug development. A 2024 Biotechnology Advances publication described its incorporation into PROTAC (proteolysis targeting chimera) designs, leveraging its structural features for targeted protein degradation. This innovative approach demonstrates the compound's versatility in modern drug discovery paradigms.

Ongoing clinical investigations are evaluating derivatives of 21499-23-0 for neurodegenerative diseases, capitalizing on its ability to cross the blood-brain barrier. Preliminary results from Phase I trials show favorable safety profiles, with planned Phase II studies focusing on dose optimization for Alzheimer's disease indications.

This research brief underscores the continued importance of 1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)- in pharmaceutical innovation. Its multifaceted applications and evolving therapeutic potential position it as a compound of significant interest for both academic research and industrial drug development pipelines.

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